2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring three distinct structural motifs:
- 1,3-Benzodioxole moiety: A fused bicyclic system known for enhancing metabolic stability and bioavailability in CNS-targeting drugs .
- 1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, contributing to rigidity, hydrogen-bonding capacity, and resistance to enzymatic degradation.
Its synthesis likely involves cyclization of a thiosemicarbazide intermediate or coupling of preformed oxadiazole and benzodioxole-acetamide precursors.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-19(10-13-5-8-17-18(9-13)27-12-26-17)22-21-24-23-20(28-21)16-7-6-14-3-1-2-4-15(14)11-16/h5-9,11H,1-4,10,12H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETNDDYYEGBKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole and oxadiazole rings can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The target compound’s 1,3,4-oxadiazole distinguishes it from triazole-based analogs (e.g., 6b, 6c) and 1,2,4-oxadiazole derivatives .
- Benzodioxole provides electron density distinct from nitro-substituted phenyl groups in 6b/6c, which may influence receptor binding .
Key Differences :
- The target compound’s synthesis likely diverges from the Cu-catalyzed click chemistry used for triazole analogs (6b/6c) .
- 1,2,4-Oxadiazoles require hydroxyimidamide intermediates, whereas 1,3,4-oxadiazoles may form via cyclization of thiosemicarbazides.
Physicochemical and Pharmacological Properties
Critical Insights :
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a novel synthetic molecule that incorporates a benzodioxole moiety and an oxadiazole ring structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
Key Features:
- Benzodioxole moiety : Known for its role in various pharmacological activities.
- Oxadiazole ring : Associated with a wide range of biological activities including anticancer and anti-inflammatory properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to our target compound have shown promising results against various cancer cell lines:
- Cytotoxicity : Compounds structurally related to this compound demonstrated significant cytotoxic effects against A549 (lung adenocarcinoma) and C6 (glioma) cell lines. The IC50 values for these compounds ranged from 0.125 mM to 0.157 mM .
The biological activity is largely attributed to the inhibition of matrix metalloproteinases (MMPs) . MMPs are crucial in tumor progression and metastasis:
| Compound | MMP Inhibition (%) | IC50 (mM) |
|---|---|---|
| Compound 8 | 24.78 ± 0.86 | 0.128 ± 0.027 |
| Compound 9 | 30.46 ± 3.27 | 0.137 ± 0.015 |
These findings suggest that the compound's interaction with MMPs could be a key mechanism underlying its anticancer effects .
Case Studies
Several studies have investigated the biological activities of compounds with similar structures:
- Study on MMP Inhibition : A study reported that compounds with benzodioxole and oxadiazole scaffolds exhibited significant inhibition of MMP-9, which is implicated in cancer metastasis .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of related compounds on various cancer cell lines and found that certain substitutions on the oxadiazole ring significantly enhanced anticancer activity while maintaining low toxicity towards normal cells (NIH/3T3) with selectivity indices (SI) well above 300 .
Discussion
The integration of benzodioxole and oxadiazole moieties into a single compound appears to enhance its biological activity significantly. The promising cytotoxic effects against specific cancer cell lines combined with low toxicity towards normal cells indicate a potential therapeutic application in cancer treatment.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols with strict control of reaction conditions. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization steps to prevent side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance nucleophilic substitution .
- Catalysts/Bases : Sodium hydride or potassium carbonate improves coupling efficiency .
- Purification : Employ column chromatography or recrystallization for intermediate isolation .
Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95%) .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms benzodioxole/oxadiazole moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~426.26 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O at ~1650 cm⁻¹) .
- HPLC : Quantifies purity (>95%) and monitors stability under varying pH .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Assays : MTT/PrestoBlue assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Test against cyclooxygenase (COX) or kinases via fluorometric/colorimetric kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s efficacy?
- Methodological Answer :
- Core Modifications : Substitute the tetrahydronaphthalenyl group with halogenated or electron-withdrawing groups to modulate binding affinity .
- Oxadiazole Variants : Replace 1,3,4-oxadiazole with 1,2,4-oxadiazole or thiadiazole to alter metabolic stability .
- Docking Studies : Use AutoDock Vina to predict interactions with targets (e.g., COX-2, EGFR) and guide synthetic efforts .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .
- Pharmacokinetic Profiling : Measure plasma stability and membrane permeability (Caco-2 assay) to distinguish intrinsic vs. bioavailability-driven effects .
- Metabolite Identification : Use LC-MS to detect degradation products that may interfere with activity .
Q. What strategies improve the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- Prodrug Design : Introduce ester/amide prodrug moieties to protect labile groups (e.g., benzodioxole) during hepatic first-pass metabolism .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent models to prolong half-life .
- Structural Rigidity : Incorporate methyl groups on the tetrahydronaphthalenyl ring to reduce oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
